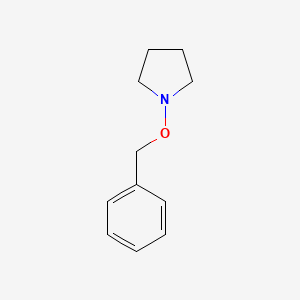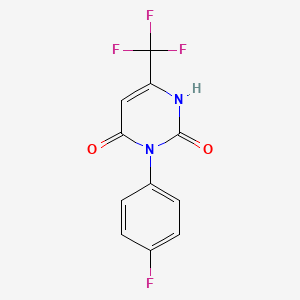![molecular formula C4H11ClS2 B14663863 Dimethyl[(methylsulfanyl)methyl]sulfanium chloride CAS No. 37539-98-3](/img/structure/B14663863.png)
Dimethyl[(methylsulfanyl)methyl]sulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthiomethyl-dimethylsulfonium chloride is an organosulfur compound that features a sulfonium ion. This compound is notable for its role in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions. The presence of the sulfonium ion makes it a highly reactive species, capable of participating in a range of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylthiomethyl-dimethylsulfonium chloride can be synthesized through the reaction of dimethyl sulfide with chloromethyl methyl sulfide in the presence of a strong base. The reaction typically proceeds under mild conditions, making it a convenient method for preparing this compound .
Industrial Production Methods
In industrial settings, the production of methylthiomethyl-dimethylsulfonium chloride often involves the use of large-scale reactors where the reagents are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylthiomethyl-dimethylsulfonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Cyclopropanation: In the presence of enones, it can form cyclopropanes through the Corey-Chaykovsky reaction.
Common Reagents and Conditions
Common reagents used in reactions with methylthiomethyl-dimethylsulfonium chloride include strong bases such as sodium hydride or potassium tert-butoxide. These reactions often occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving methylthiomethyl-dimethylsulfonium chloride include epoxides, aziridines, and cyclopropanes, depending on the specific reaction conditions and substrates used .
Aplicaciones Científicas De Investigación
Methylthiomethyl-dimethylsulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and subsequent transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of methylthiomethyl-dimethylsulfonium chloride involves the formation of sulfur ylides through the deprotonation of the sulfonium ion. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or aziridines. The sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsulfonium methylide: Another sulfur ylide used in similar reactions.
Trimethylsulfonium iodide: A related sulfonium salt used in the generation of sulfur ylides.
Dimethyloxosulfonium methylide:
Uniqueness
Methylthiomethyl-dimethylsulfonium chloride is unique due to its specific reactivity and the ease with which it can be synthesized under mild conditions. Its ability to form a variety of products through different reaction pathways makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
37539-98-3 |
|---|---|
Fórmula molecular |
C4H11ClS2 |
Peso molecular |
158.7 g/mol |
Nombre IUPAC |
dimethyl(methylsulfanylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C4H11S2.ClH/c1-5-4-6(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
TWNBYHVOHJTBIB-UHFFFAOYSA-M |
SMILES canónico |
CSC[S+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


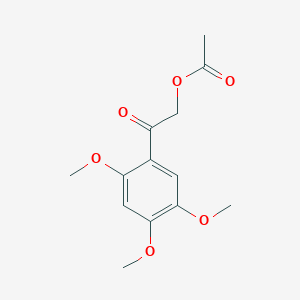
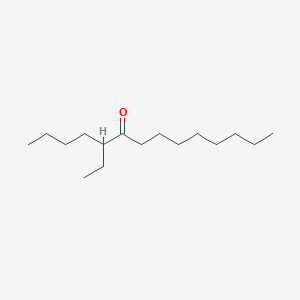
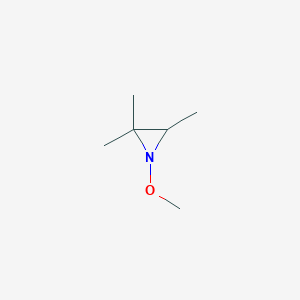
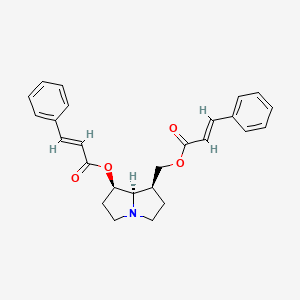
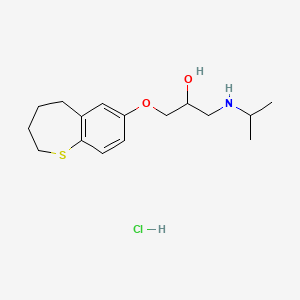
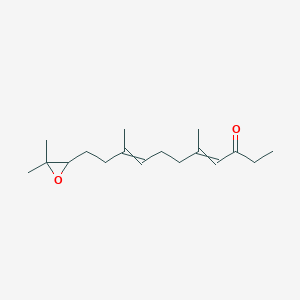
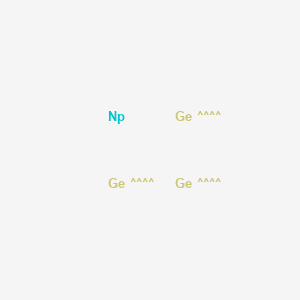
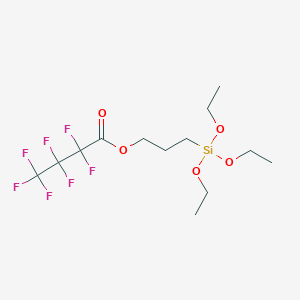
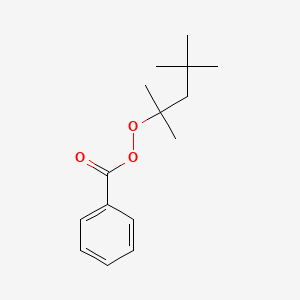
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
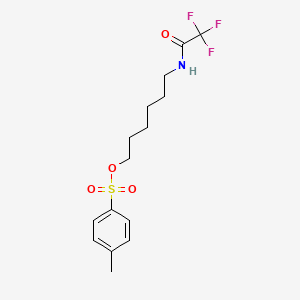
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
